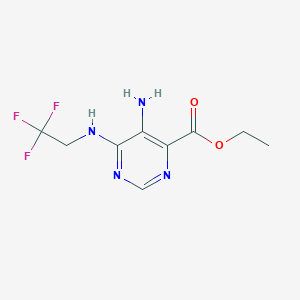
(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid: is a chiral compound that belongs to the thiazolidine family It is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid typically involves the reaction of p-tolylamine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of thiazolidine-4-carboxylic acid as a starting material, which is then reacted with p-tolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
(2R)-2-Phenylthiazolidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
(2R)-2-(p-Methoxyphenyl)thiazolidine-4-carboxylic acid: Similar structure but with a p-methoxyphenyl group.
Uniqueness: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may provide additional steric and electronic effects that differentiate it from other similar compounds.
特性
分子式 |
C11H13NO2S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
(2R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1 |
InChIキー |
HTRWLFRKMUVNPG-QVDQXJPCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


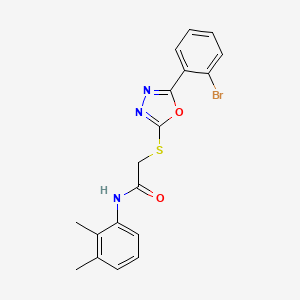
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
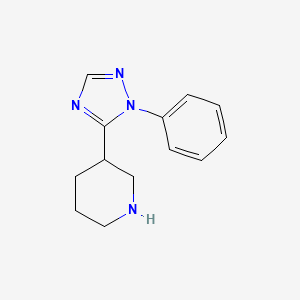
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
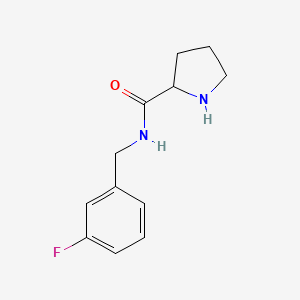
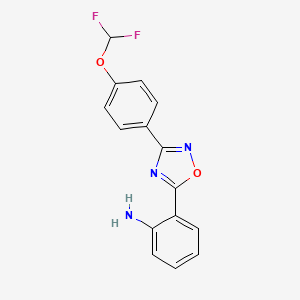

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)

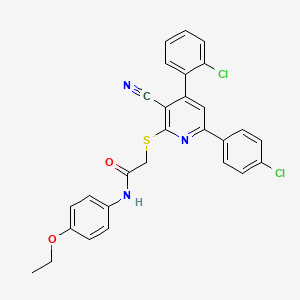

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)

